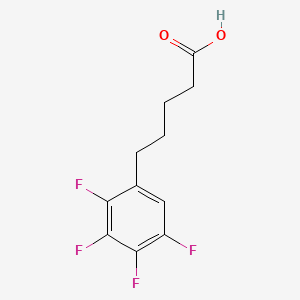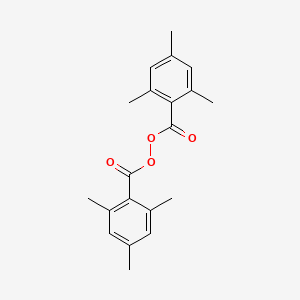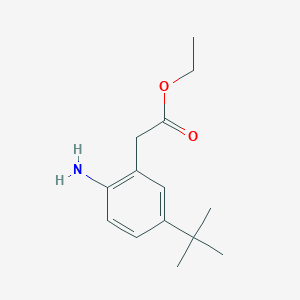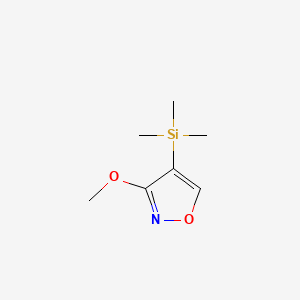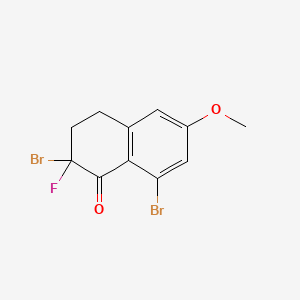![molecular formula C24H29N B15330898 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole is an organic compound, distinct for its structure which includes two phenyl groups substituted at the 4 and 5 positions of a pyrrole ring. These phenyl groups are further substituted with tert-butyl groups at their para positions. This particular configuration grants the molecule unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole typically involves the condensation of suitable starting materials under controlled conditions. A common approach involves the use of 4-(tert-butyl)benzaldehyde and pyrrole as starting reagents. The reaction may be facilitated by acid catalysts, and carried out under reflux conditions to enhance the yield.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by modifying parameters such as temperature, pressure, and the concentration of reactants. Automated reactors and continuous flow systems can be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole can undergo several types of chemical reactions, including:
Oxidation: : Oxidizing agents can modify the pyrrole ring, potentially forming N-oxide derivatives.
Reduction: : Reductive conditions may reduce any possible nitro or carbonyl substituents, although these are not typical in this compound.
Substitution: : Electrophilic aromatic substitution can introduce additional substituents to the phenyl rings, altering its properties.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: : Strong acids such as sulfuric acid or reagents like Friedel-Crafts alkylation agents.
Major Products Formed: The products vary based on the reaction type. For example, oxidation might yield N-oxide derivatives, whereas substitution reactions could introduce additional alkyl or aryl groups on the phenyl rings.
Scientific Research Applications
2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole has applications across various fields:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: : Its derivatives can be explored for potential pharmaceutical activities.
Medicine: : Research into its biological activity could lead to the development of new therapeutic agents.
Industry: : Used in the manufacture of advanced materials, including high-performance polymers and organic electronics.
Mechanism of Action
The mechanism of action involves the interaction of 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole with specific molecular targets. Its tert-butyl groups provide steric hindrance, affecting its interaction with enzymes or receptors. The compound's ability to undergo substitution reactions allows for modification, tailoring its activity and selectivity.
Comparison with Similar Compounds
When compared to similar compounds such as 2,5-diphenyl-1H-pyrrole or 2,4-bis(tert-butylphenyl)-1H-imidazole, 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole stands out due to the precise positioning and nature of its substituents:
2,5-Diphenyl-1H-pyrrole: : Lacks the tert-butyl groups, which impacts its steric and electronic properties.
2,4-Bis(tert-butylphenyl)-1H-imidazole:
By comparing these, this compound's uniqueness is highlighted, emphasizing its specialized applications and benefits in various scientific disciplines.
This compound's distinctive structure and versatile reactivity make it a compound of significant interest in ongoing scientific research and industrial development.
Properties
Molecular Formula |
C24H29N |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2,4-bis(4-tert-butylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C24H29N/c1-23(2,3)20-11-7-17(8-12-20)19-15-22(25-16-19)18-9-13-21(14-10-18)24(4,5)6/h7-16,25H,1-6H3 |
InChI Key |
OKBSDYLCRUOJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


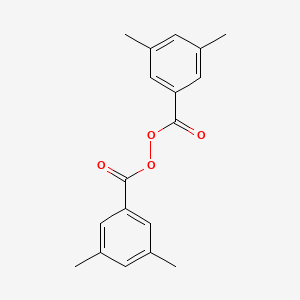
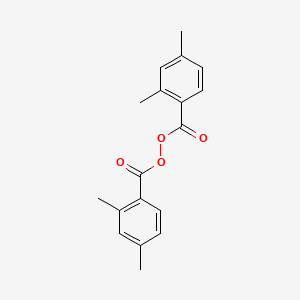
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)

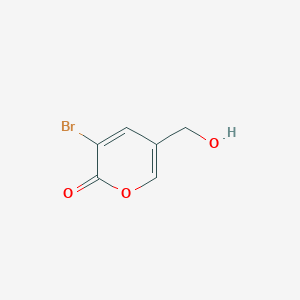
![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
